Synthesis of 2,3-Dichloro-1,3-butadiene: A Technical Guide
Synthesis of 2,3-Dichloro-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to 2,3-dichloro-1,3-butadiene, a valuable monomer in the production of specialty polymers and a versatile building block in organic synthesis. The document details the core synthetic pathways, experimental protocols, and relevant quantitative data.
Core Synthetic Pathways
The synthesis of 2,3-dichloro-1,3-butadiene is predominantly achieved through the dehydrochlorination of chlorinated C4 precursors. The two main routes are:
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Dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602): This is a common method that involves the elimination of two molecules of hydrogen chloride from 1,2,3,4-tetrachlorobutane. The starting material itself is typically synthesized by the chlorination of 1,3-butadiene (B125203).
-
Dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082): This route involves the elimination of one molecule of hydrogen chloride from 2,3,4-trichloro-1-butene.
The choice of base and reaction conditions is crucial in both methods to ensure high yields and minimize the formation of isomeric impurities.
Experimental Protocols
Synthesis of 1,2,3,4-Tetrachlorobutane (Precursor)
The precursor, 1,2,3,4-tetrachlorobutane, is generally prepared by the chlorination of 1,3-butadiene. This reaction yields a mixture of solid (meso) and liquid (racemic) isomers.[1]
Materials:
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1,3-Butadiene
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Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
In a suitable reactor, dissolve 1,3-butadiene in an inert solvent and cool the solution.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
The resulting mixture of 1,2,3,4-tetrachlorobutane isomers can be used directly in the subsequent dehydrochlorination step or purified by crystallization to isolate the meso-isomer.
Synthesis of 2,3-Dichloro-1,3-butadiene via Dehydrochlorination of 1,2,3,4-Tetrachlorobutane
This method utilizes a base to effect the double dehydrochlorination of 1,2,3,4-tetrachlorobutane. The use of an aqueous lime (calcium hydroxide) slurry is a preferred method which allows for the selective removal of the product as a low-boiling azeotrope with water.[1]
Materials:
-
1,2,3,4-Tetrachlorobutane (mixture of isomers or pure meso-isomer)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Water
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Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)
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Inert gas (e.g., nitrogen)
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a fractionating column. The top of the column should be fitted with a condenser and a collection flask.
-
Charge the reaction flask with water and bring it to a boil under a nitrogen atmosphere to expel dissolved oxygen.
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Cool the water and add a slurry of calcium hydroxide, 1,2,3,4-tetrachlorobutane, and a polymerization inhibitor.
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Heat the mixture to reflux with vigorous stirring. The dehydrochlorination reaction will commence, producing 2,3-dichloro-1,3-butadiene and intermediate trichlorobutenes.
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The desired 2,3-dichloro-1,3-butadiene forms a low-boiling azeotrope with water (boiling point ~81°C).[1] This azeotrope will rise through the fractionating column.
-
Monitor the temperature at the top of the column. When the temperature approaches 81°C, collect the distillate, which will separate into an organic and an aqueous layer.
-
Continue the reflux and distillation until the production of the azeotrope ceases.
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Separate the organic layer from the collected distillate, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by fractional distillation.
Synthesis of 2,3-Dichloro-1,3-butadiene via Dehydrochlorination of 2,3,4-Trichloro-1-butene
This method involves the dehydrochlorination of 2,3,4-trichloro-1-butene using a strong base, such as sodium hydroxide, in a suitable solvent like methanol.[2][3]
Materials:
-
2,3,4-Trichloro-1-butene
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trichloro-1-butene in methanol.
-
Prepare a solution of sodium hydroxide in methanol.
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Slowly add the methanolic sodium hydroxide solution to the trichlorobutene solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by GC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,3-Dichlorobuta-1,3-diene | [4] |
| CAS Number | 1653-19-6 | [4] |
| Molecular Formula | C₄H₄Cl₂ | [4] |
| Molecular Weight | 122.98 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 98 °C | [2] |
| Density | 1.1829 g/cm³ | [2] |
Precursor Properties (Isomers of 1,2,3,4-Tetrachlorobutane)
| Isomer | Melting Point (°C) | Boiling Point (°C at 22 mmHg) |
| Solid (meso) | 72-73 | 102 |
| Liquid (racemic) | -1 | 94 |
Data sourced from[1]
Kinetic Data for Dehydrochlorination of 2,3,4-Trichloro-1-butene
| Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) |
| 0 | 0.00014 |
| 10 | 0.00045 |
| 20 | 0.00135 |
| 30 | 0.00375 |
| 40 | 0.00960 |
Reaction conditions: Methanolic solution of sodium hydroxide. Data extracted from a study on the kinetics of the reaction.[3]
Mandatory Visualizations
Synthetic Pathways
References
- 1. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]
- 3. chempap.org [chempap.org]
- 4. 2,3-Dichloro-1,3-butadiene | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]
